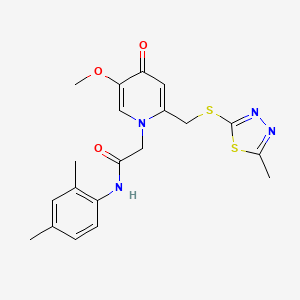
N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, with the CAS number 932963-47-8, is a compound that has drawn attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C20H22N4O3S2
- Molecular Weight : 430.5 g/mol
- Structure : Contains a thiadiazole moiety linked to a pyridine derivative, suggesting potential interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit antiviral and antibacterial properties. The thiazole and pyridine rings are known to interact with various enzymes and receptors in pathogens.
Antiviral Activity
A study highlighted the effectiveness of certain heterocycles against viral targets. Compounds with similar structures have shown significant inhibition of RNA polymerase activity in viruses such as Hepatitis C virus (HCV). The IC50 values for these compounds ranged from 31.9 μM to 32.2 μM against HCV NS5B polymerase .
Antibacterial Activity
Thiadiazole derivatives have been reported to possess antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. This suggests that this compound may also demonstrate similar antibacterial activity.
Study 1: Antiviral Efficacy
In a comparative study of antiviral agents, compounds structurally related to N-(2,4-dimethylphenyl)-2-(5-methoxy...) were tested for their ability to inhibit viral replication. The results indicated that these compounds could reduce viral load significantly when administered at effective concentrations .
Study 2: Antibacterial Activity
Another research effort focused on the antibacterial efficacy of thiadiazole derivatives. The study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than 10 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. This supports the hypothesis that N-(2,4-dimethylphenyl)-2-(5-methoxy...) may also possess notable antibacterial properties .
Summary of Biological Activities
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-12-5-6-16(13(2)7-12)21-19(26)10-24-9-18(27-4)17(25)8-15(24)11-28-20-23-22-14(3)29-20/h5-9H,10-11H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNXCZLMMKESCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














